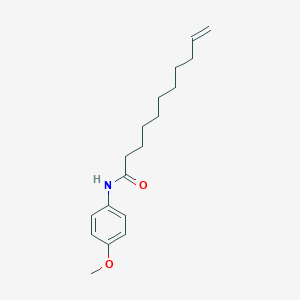

N-(4-methoxyphenyl)undec-10-enamide

Description

N-(4-Methoxyphenyl)undec-10-enamide is a long-chain unsaturated fatty acid amide featuring a methoxyphenyl group at the N-terminus and an undecenyl chain terminating in a double bond. The compound’s structure combines the lipophilic undecenamide backbone with the polar methoxyphenyl substituent, which may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions.

Its structural analogs, such as N-(3-hydroxypropyl)-undec-10-enamide, have been utilized in reaction yield enhancement via radical cyclization, indicating that the undecenamide backbone may serve as a versatile scaffold for synthetic modifications .

Properties

CAS No. |

76691-45-7 |

|---|---|

Molecular Formula |

C18H27NO2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)undec-10-enamide |

InChI |

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-11-18(20)19-16-12-14-17(21-2)15-13-16/h3,12-15H,1,4-11H2,2H3,(H,19,20) |

InChI Key |

HBBKITXQQTYAAN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |

Other CAS No. |

76691-45-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) N-(4-Nitrophenyl)undec-10-enamide

- Structural Difference: Replacement of the methoxy (-OCH₃) group with a nitro (-NO₂) group.

- Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering hydrogen-bonding capabilities. This substitution may decrease solubility in polar solvents compared to the methoxy analog. Computational studies of similar nitro-substituted amides suggest enhanced dipole moments and altered crystal packing due to nitro group interactions .

(b) N-(3-Hydroxypropyl)-undec-10-enamide

- Structural Difference : A hydroxypropyl group replaces the methoxyphenyl moiety.

- This compound demonstrated utility in radical cyclization reactions, achieving 60% yield in maleic anhydride synthesis, highlighting the undecenamide chain’s reactivity in radical-mediated processes .

Backbone and Functional Group Modifications

(a) Ethyl p-Methoxycinnamate Derivatives

- Structural Difference : A cinnamate ester replaces the undecenamide chain.

(b) N-(4-Methoxyphenyl)formamide Xylosides

- Structural Difference : A shorter formamide backbone with β-D-xyloside conjugation.

- Impact: Glycosylation enhances water solubility and may influence metabolic stability.

Bioactivity Comparisons

(a) Thiazol-2-yl Derivatives with 4-Methoxyphenyl Groups

- Example : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide.

- Bioactivity : Exhibited cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models. The methoxyphenyl group likely contributes to π-π interactions with target proteins, though the thiazole ring is critical for potency .

(b) Thiourea Derivatives of Ethyl p-Methoxycinnamate

- Example : (E)-3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.